molecular formula C8H13N3O B15199068 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one

Cat. No.: B15199068
M. Wt: 167.21 g/mol
InChI Key: QKVDVIAQWVZZHU-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one is a heterocyclic compound that features both piperidine and imidazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the imidazole ring.

Scientific Research Applications

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    2-(Piperidin-1-yl)-1H-benzimidazole: This compound features a benzimidazole ring instead of an imidazole ring.

    2-(Piperidin-1-yl)-1H-pyrazole: This compound contains a pyrazole ring in place of the imidazole ring.

Uniqueness: 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The combination of piperidine and imidazole rings provides a versatile scaffold for the development of various bioactive molecules, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-piperidin-1-yl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C8H13N3O/c12-7-6-9-8(10-7)11-4-2-1-3-5-11/h1-6H2,(H,9,10,12)

InChI Key

QKVDVIAQWVZZHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NCC(=O)N2

Origin of Product

United States

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